Piperidin-3-yl 4-methylpiperazine-1-carboxylate
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Overview
Description
Piperidin-3-yl 4-methylpiperazine-1-carboxylate is a chemical compound that features a piperidine ring and a piperazine ring. These structures are commonly found in various biologically active molecules and pharmaceutical compounds. The presence of these rings often contributes to the compound’s pharmacokinetic properties and its ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-3-yl 4-methylpiperazine-1-carboxylate typically involves the reaction of piperidine derivatives with piperazine derivatives. One common method includes the use of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a building block, which is obtained through aromatic nucleophilic substitution starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, and may include additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Piperidin-3-yl 4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidin-3-one derivatives, while reduction may yield piperidin-3-yl alcohol derivatives.
Scientific Research Applications
Piperidin-3-yl 4-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Piperidin-3-yl 4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound also features a piperidine and piperazine ring and is used in similar applications.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Another compound with similar structural features and applications.
Uniqueness
Piperidin-3-yl 4-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern and the resulting pharmacokinetic properties. This uniqueness can influence its interaction with biological targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C11H21N3O2 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
piperidin-3-yl 4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O2/c1-13-5-7-14(8-6-13)11(15)16-10-3-2-4-12-9-10/h10,12H,2-9H2,1H3 |
InChI Key |
QPTMJQSHUMQDEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2CCCNC2 |
Origin of Product |
United States |
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